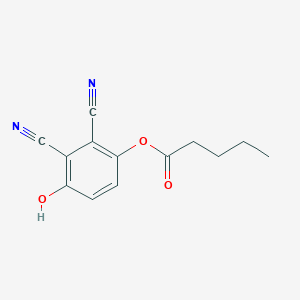
2,3-Dicyano-4-hydroxyphenyl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dicyano-4-hydroxyphenyl pentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound features a phenyl ring substituted with cyano and hydroxy groups, and an ester linkage to a pentanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dicyano-4-hydroxyphenyl pentanoate typically involves the esterification of 2,3-dicyano-4-hydroxybenzoic acid with pentanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the mixture is heated under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,3-Dicyano-4-hydroxyphenyl pentanoate undergoes various chemical reactions, including:
Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the pentanoate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products
Oxidation: Formation of 2,3-dicyano-4-oxophenyl pentanoate.
Reduction: Formation of 2,3-diamino-4-hydroxyphenyl pentanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
2,3-Dicyano-4-hydroxyphenyl pentanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dicyano-4-hydroxyphenyl pentanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the cyano groups can participate in various chemical interactions . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dicyano-4-hydroxybenzoic acid: Similar structure but lacks the ester linkage.
2,3-Dicyano-4-hydroxyphenyl acetate: Similar structure but with a shorter ester chain.
2,3-Dicyano-4-hydroxyphenyl butanoate: Similar structure but with a different ester chain length.
Uniqueness
2,3-Dicyano-4-hydroxyphenyl pentanoate is unique due to its specific ester chain length, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
86603-72-7 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
(2,3-dicyano-4-hydroxyphenyl) pentanoate |
InChI |
InChI=1S/C13H12N2O3/c1-2-3-4-13(17)18-12-6-5-11(16)9(7-14)10(12)8-15/h5-6,16H,2-4H2,1H3 |
InChI Key |
PTHRGNKLKBVZGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1=C(C(=C(C=C1)O)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)
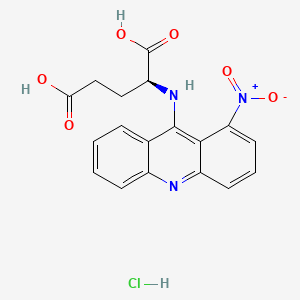
silane](/img/structure/B14415168.png)
![Phosphine, diphenyl[(phenylthio)methyl]-](/img/structure/B14415175.png)
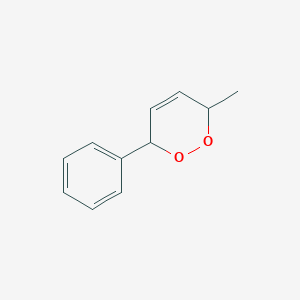
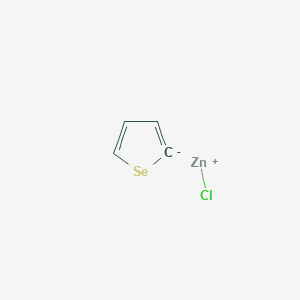

silane](/img/structure/B14415188.png)
![[(Tert-butoxyethynyl)sulfanyl]benzene](/img/structure/B14415200.png)
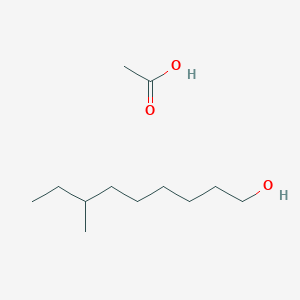
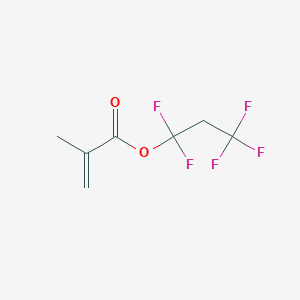
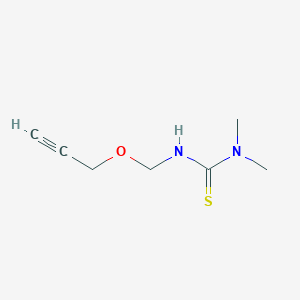
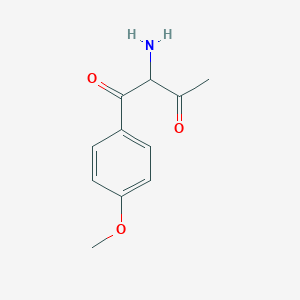
![3-Hydroxy-7-methoxy-1,9-dipropyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14415229.png)
